molecular formula C15H15ClN2O2 B1318160 N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide CAS No. 79912-11-1

N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide

Cat. No. B1318160
CAS RN: 79912-11-1
M. Wt: 290.74 g/mol
InChI Key: UFJQUPSWDTUELY-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide is a synthetic compound that belongs to the family of N-substituted-phenylpropanamides. It is used for proteomics research . The molecular formula is C15H15ClN2O2 and the molecular weight is 290.75 g/mol .


Molecular Structure Analysis

The molecular structure of N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide consists of a 3-aminophenyl group (a benzene ring with an amino group at the 3rd position), a 4-chlorophenoxy group (a benzene ring with a chlorine atom at the 4th position and an oxygen atom attached to the benzene ring), and a propanamide group (a three-carbon chain with a carbonyl (C=O) and an amine (NH2) group) .

Scientific Research Applications

Anticonvulsant Studies

Compounds related to N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide have been synthesized and studied for their anticonvulsant properties. Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides showed potent activity in seizure test models, suggesting potential for use against generalized seizures. These studies highlight the compound's relevance in neurological research, particularly in the development of new antiepileptic drugs (Idris, Ayeni, & Sallau, 2011).

Immunomodulatory Effects

Research into N-aryl-3-(indol-3-yl)propanamides, which share a structural motif with N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide, has demonstrated significant immunosuppressive activities. These compounds have shown inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity (DTH) assays, marking them as promising candidates for immune-related disorders (Giraud et al., 2010).

Herbicidal Activity

The synthesis and herbicidal activity of compounds structurally related to N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide have been explored, with findings indicating effective herbicidal properties. Such research suggests potential agricultural applications, particularly in the development of new herbicides (Liu et al., 2008).

Antimicrobial Properties

Aminoacetamides with variations in their structure have been evaluated for their antibacterial and antifungal activities. These studies are crucial for the ongoing search for new antimicrobial agents, especially in the face of rising antibiotic resistance (Baranovskyi et al., 2018).

Malaria Treatment Leads

Optimization of aminoacetamide scaffolds has led to compounds with low-nanomolar activity against Plasmodium falciparum, offering new leads for malaria treatment. Such research underscores the potential of N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide related compounds in contributing to global health solutions (Norcross et al., 2019).

Safety And Hazards

Safety information for N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide suggests that it should be handled with care. Precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, and eye/face protection .

Future Directions

The future directions of N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide are not specified in the sources I found. Given its use in proteomics research , it may be involved in studies investigating protein function and interactions. Further applications would depend on the results of such research.

properties

IUPAC Name

N-(3-aminophenyl)-2-(4-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10(20-14-7-5-11(16)6-8-14)15(19)18-13-4-2-3-12(17)9-13/h2-10H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJQUPSWDTUELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide

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